![molecular formula C14H24N4O B5623184 1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)

1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The exploration of piperidine derivatives, including "1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol," encompasses a broad interest in organic and medicinal chemistry due to their structural complexity and potential biological activities. Such compounds often serve as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of complex piperidine derivatives typically involves multi-step organic reactions, including asymmetric synthesis, to introduce chirality and functionalize the piperidine ring. A notable method involves stereocontrolled synthesis, where asymmetric 6π-azaelectrocyclization is employed to generate substituted chiral piperidines as synthetic precursors (Kobayashi et al., 2012).

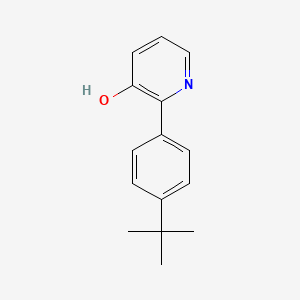

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals the influence of substituents on the conformation and geometry of the piperidine ring. For example, ethyl and isopropyl derivatives of piperidin-4-ylidene amino phenyl carbonate show variations in the angle of inclination of the phenoxycarbonyl ring relative to the piperidine ring mean plane, indicating the impact of substituents on molecular conformation (Raghuvarman et al., 2014).

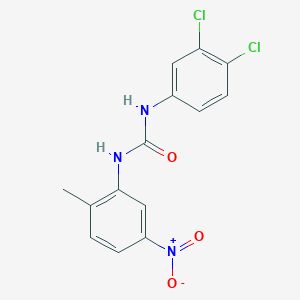

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including acetylenic reactions to form pyrimidine derivatives and hydrogen-bonded ribbons, as seen in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate and related compounds. These reactions showcase the compound's ability to form complex molecular architectures through hydrogen bonding (Roberts et al., 1994; Trilleras et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the piperidine ring. Crystallographic studies provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Raghuvarman et al., 2014).

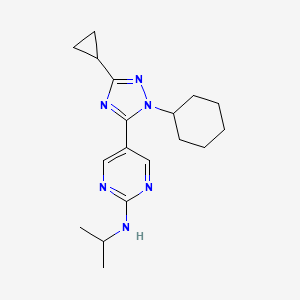

Chemical Properties Analysis

The chemical behavior of "1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol" and similar compounds can be elucidated through their reactivity in synthetic transformations and biological assays. Such compounds often exhibit a range of biological activities, which are explored through pharmacological evaluations to determine their potential as therapeutic agents (Dounay et al., 2009; Xiao et al., 2019).

Safety and Hazards

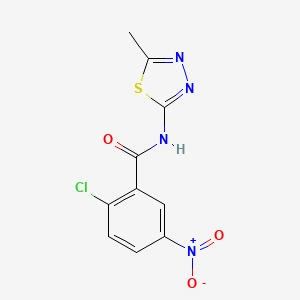

Orientations Futures

The future directions for this compound could involve further exploration of its potential uses. Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . Therefore, this compound could potentially be explored for similar applications.

Propriétés

IUPAC Name |

1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-2-12-8-14(17-11-16-12)15-9-13(19)10-18-6-4-3-5-7-18/h8,11,13,19H,2-7,9-10H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSABSWTHBFVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NCC(CN2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)

![2-(3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5623141.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)

![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)

![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)